![molecular formula C21H22N4O3S B2685004 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide CAS No. 887888-59-7](/img/structure/B2685004.png)
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide
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Description
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research for its potential use in various fields. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules .
Synthesis Analysis
The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide and related compounds has been reported in the literature . For instance, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups . The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives .Molecular Structure Analysis
The structure of these compounds was established by NMR spectroscopy and X-ray diffraction analysis . The molecular weight of a similar compound, 2-chloro-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide, is 354.81 .Chemical Reactions Analysis
The reactivity of the precursor hydrazone towards hydrazine derivatives to give pyrazole and oxazole derivatives was studied . Also, treatment of the same precursor with urea, thiourea, and/or guanidine hydrochloride furnished pyrimidine and thiazine derivatives .Scientific Research Applications
Antifungal Activity
This compound has shown significant antifungal activity. For instance, one of the synthesized compounds exhibited an antifungal activity of 83.2% and 70.0% against Physalospora piricola and Alternaria solani, respectively .
Herbicidal Activity
The compound also displayed herbicidal activity. Specifically, one of the synthesized compounds showed a herbicidal activity of 86.0% against the root of rape (Brassica campestris) at a concentration of 100 μg/mL .
Antibacterial Activity
The compound has potential antibacterial properties. It was synthesized with the aim of creating new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of new heterocyclic compounds. It was reacted with a variety of active methylene compounds to produce pyran, pyridine, and pyridazine derivatives .
Carbonic Anhydrase Inhibitor
Heterocyclic sulfonamides, such as this compound, are used as carbonic anhydrase inhibitors .
Anticancer, Anti-inflammatory, and Analgesic Agents
Heterocyclic sulfonamides are also used as anticancer, anti-inflammatory, and analgesic agents .
β3-Adrenergic Receptor Agonists
These compounds are used as β3-adrenergic receptor agonists .
Antiviral Agents
Lastly, heterocyclic sulfonamides are used as antiviral agents .
properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13-5-6-14(2)19(11-13)20(26)24-17-7-9-18(10-8-17)29(27,28)25-21-22-15(3)12-16(4)23-21/h5-12H,1-4H3,(H,24,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFHYCACWGFYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide |
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